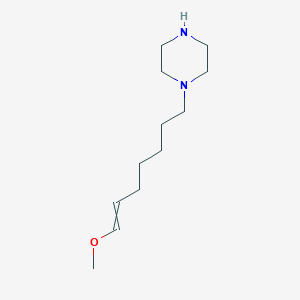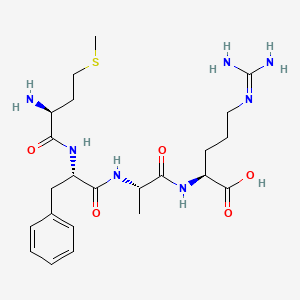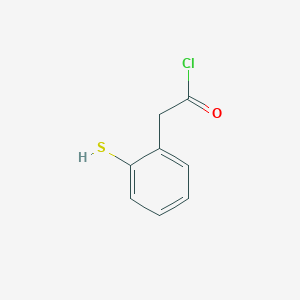
1-(7-Methoxyhept-6-EN-1-YL)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxyhept-6-EN-1-YL)piperazine is a chemical compound characterized by a piperazine ring substituted with a 7-methoxyhept-6-en-1-yl group. Piperazine derivatives are widely recognized for their diverse pharmacological properties and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methoxyhept-6-EN-1-YL)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates can be achieved using reagents like PhSH, followed by selective intramolecular cyclization .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and solid-phase synthesis techniques can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Methoxyhept-6-EN-1-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed: The major products formed from these reactions include various substituted piperazines, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
1-(7-Methoxyhept-6-EN-1-YL)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Methoxyhept-6-EN-1-YL)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmitter activity in the central nervous system . This interaction can lead to various pharmacological effects, including anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
Piperazine: A basic nitrogen heterocycle used in various pharmaceutical applications.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in chemical synthesis and as a solvent.
Piperidine: A six-membered ring containing a single nitrogen atom, commonly used in organic synthesis.
Uniqueness: 1-(7-Methoxyhept-6-EN-1-YL)piperazine is unique due to its specific substitution pattern, which can impart distinct pharmacological properties compared to other piperazine derivatives. The presence of the 7-methoxyhept-6-en-1-yl group can influence the compound’s interaction with biological targets and its overall bioavailability .
Properties
CAS No. |
848125-60-0 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-(7-methoxyhept-6-enyl)piperazine |
InChI |
InChI=1S/C12H24N2O/c1-15-12-6-4-2-3-5-9-14-10-7-13-8-11-14/h6,12-13H,2-5,7-11H2,1H3 |
InChI Key |
BIMMLLVJZUYRQR-UHFFFAOYSA-N |
Canonical SMILES |
COC=CCCCCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)

![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)


![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)
![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)

![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)
![8-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12522055.png)

